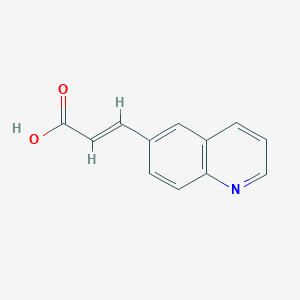

(2E)-3-(quinolin-6-yl)prop-2-enoic acid

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.gov First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products, most notably the anti-malarial alkaloid quinine. nih.gov This discovery cemented the importance of the quinoline nucleus in drug discovery and development.

The versatility of the quinoline ring allows for functionalization at various positions, enabling the creation of a vast library of derivatives with a wide spectrum of biological activities. orientjchem.org This structural adaptability has led to the classification of quinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, quinoline derivatives have been successfully developed into drugs with a broad range of therapeutic applications, including:

Antimalarial agents: Chloroquine and Amodiaquine are classic examples of quinoline-based drugs that have been pivotal in the treatment of malaria. sciencescholar.us

Anticancer agents: Certain quinoline derivatives have been found to exhibit potent anti-proliferative activity against various cancer cell lines. orientjchem.orgekb.eg

Antibacterial agents: The quinoline core is a key feature of some antibacterial drugs. nih.gov

Anti-inflammatory agents: Researchers have also explored the potential of quinoline derivatives in the development of new anti-inflammatory drugs. nih.gov

The rich history and proven therapeutic potential of the quinoline scaffold provide a strong impetus for the continued synthesis and investigation of novel quinoline-containing compounds. nih.gov

Rationale for Focused Research on (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its Derivatives

While direct biological studies on (2E)-3-(quinolin-6-yl)prop-2-enoic acid are not widely published, the rationale for its synthesis and use in research can be inferred from its chemical structure and its appearance in patent literature. The primary interest in this compound appears to stem from its utility as a versatile intermediate for the synthesis of more elaborate molecules.

The presence of a carboxylic acid group and a reactive prop-2-enoic acid side chain attached to the quinoline core makes it a valuable precursor for a variety of chemical transformations. This is exemplified by its use as an intermediate in the synthesis of novel derivatives of betulin, as detailed in patent WO2013090664A1. google.com Betulin and its derivatives are of significant interest in pharmaceutical research due to their potential anti-cancer, anti-inflammatory, and antiviral properties.

Therefore, the focused research on (2E)-3-(quinolin-6-yl)prop-2-enoic acid is not necessarily for its direct therapeutic application but for its role as a crucial building block in the development of new, potentially bioactive compounds. The broader rationale for creating derivatives from this compound is rooted in the well-established pharmacological importance of the quinoline scaffold. By incorporating the quinoline motif into larger and more complex molecules, researchers aim to harness its proven biological activity and develop novel therapeutic agents.

Below is a data table summarizing the key chemical properties of (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

| Property | Value |

| CAS Number | 754190-68-6 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Solid |

| Synonyms | 3-(Quinolin-6-yl)acrylic acid |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-quinolin-6-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYENPJNMULTOEZ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C/C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2e 3 Quinolin 6 Yl Prop 2 Enoic Acid and Its Structural Analogs

Established Organic Synthesis Routes for Quinoline-Propenoic Acid Systems

Traditional organic synthesis provides a robust foundation for the creation of quinoline-propenoic acid structures. These methods, including the Wittig reaction, ester hydrolysis, and various condensation reactions, are well-documented and widely employed in the synthesis of cinnamic acid derivatives and related compounds.

Wittig Reaction-Based Methodologies in the Synthesis of Related Compounds

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it highly suitable for the synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its analogs. libretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing quinoline-propenoic acids, the key starting materials are a quinoline-carboxaldehyde (such as quinoline-6-carboxaldehyde) and a phosphorus ylide bearing an ester group, for example, (alkoxycarbonylmethylidene)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene (an ester of the quinoline-propenoic acid) and a phosphine (B1218219) oxide byproduct. libretexts.org A significant advantage of the Wittig reaction is the high degree of control over the location of the newly formed double bond. libretexts.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as those used in this synthesis, generally favor the formation of the (E)-isomer, which corresponds to the desired stereochemistry of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. organic-chemistry.org

A one-pot Wittig olefination-hydrolysis reaction has been reported for the synthesis of cinnamic acids from various benzaldehydes. researchgate.net This approach, which involves carrying out the Wittig reaction in an aqueous sodium hydroxide (B78521) solution, allows for the in-situ hydrolysis of the initially formed ester to the corresponding carboxylic acid, streamlining the synthetic process. researchgate.net

Table 1: Key Features of the Wittig Reaction in the Synthesis of Propenoic Acid Analogs

| Feature | Description |

| Reactants | Aldehyde/Ketone and Phosphorus Ylide |

| Product | Alkene |

| Key Intermediate | Oxaphosphetane |

| Stereoselectivity | Generally produces (E)-alkenes with stabilized ylides |

| Advantages | Regiospecific double bond formation |

Ester Hydrolysis Approaches for Carboxylic Acid Formation

The final step in many synthetic routes to (2E)-3-(quinolin-6-yl)prop-2-enoic acid involves the hydrolysis of a corresponding ester precursor, such as ethyl (2E)-3-(quinolin-6-yl)prop-2-enoate. Ester hydrolysis is a fundamental reaction in organic chemistry that cleaves an ester into a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by refluxing the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-promoted hydrolysis, also known as saponification, is an irreversible process that is generally preferred for its higher yields and cleaner reactions. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid. As previously mentioned, a one-pot Wittig reaction followed by in-situ hydrolysis in aqueous NaOH provides an efficient route to cinnamic acids. researchgate.net

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Reagents | Key Characteristics |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) in water | Reversible reaction |

| Base-Promoted Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH) followed by acid workup | Irreversible reaction, generally high yielding |

Condensation Reactions and Their Variants for Unsaturated Acid Moieties

Condensation reactions provide a direct and efficient method for the formation of the α,β-unsaturated carboxylic acid moiety found in (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The Knoevenagel condensation is a prominent example of such a reaction. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. rsc.org

For the synthesis of the target compound, quinoline-6-carboxaldehyde would be reacted with malonic acid. The mechanism involves the deprotonation of malonic acid by a weak base (like piperidine (B6355638) or pyridine) to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the unsaturated dicarboxylic acid, which can then undergo decarboxylation upon heating to afford the desired α,β-unsaturated carboxylic acid. researchgate.net

A well-known variant of this reaction is the Doebner modification , which utilizes pyridine (B92270) as both the solvent and catalyst. wikipedia.orgorganic-chemistry.org This modification is particularly effective for the condensation of aromatic aldehydes with malonic acid and often proceeds with concomitant decarboxylation to directly yield the cinnamic acid derivative. organic-chemistry.orgias.ac.in The use of a pyridine and piperidine mixture can also enhance the reaction yield. ias.ac.in

Table 3: Overview of Relevant Condensation Reactions

| Reaction | Key Reactants | Catalyst/Solvent | Product Type |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound (e.g., Malonic Acid) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Acid (after decarboxylation) |

| Doebner Modification | Aldehyde, Malonic Acid | Pyridine | α,β-Unsaturated Acid |

Advanced and Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis Protocols for Sustainable Production

Solvent-free, or solid-state, reactions offer a significant advantage in terms of green chemistry by eliminating the need for potentially harmful and difficult-to-remove organic solvents. These reactions are often carried out by heating a mixture of the neat reactants, sometimes in the presence of a solid-supported catalyst.

The synthesis of quinoline (B57606) derivatives has been achieved under solvent-free conditions using a caesium iodide catalyst, highlighting the potential for greener synthesis of the quinoline core. researchgate.net This methodology offers benefits such as good yields, clean reactions, simple methodology, and short reaction times. researchgate.net While this specific example pertains to the formation of the quinoline ring system itself, the principles can be extended to the subsequent modification of the quinoline structure, including the formation of the propenoic acid side chain. For instance, a solvent-free Knoevenagel condensation could potentially be employed for the reaction of quinoline-6-carboxaldehyde with malonic acid.

Microwave-Assisted Synthetic Methods for Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, it is possible to achieve rapid heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. nih.gov This technique can also lead to higher yields and improved product purity compared to conventional heating methods. nih.govresearchgate.net

The application of microwave irradiation has been successfully demonstrated in the synthesis of various quinoline derivatives. nih.govmdpi.com For example, the Skraup reaction, a classic method for quinoline synthesis, has been adapted to microwave conditions, resulting in improved yields and shorter reaction times. mdpi.com Similarly, microwave-assisted multicomponent reactions have been developed for the efficient synthesis of complex quinoline-based heterocyclic systems. nih.gov

Given the success of microwave-assisted synthesis in the preparation of the quinoline nucleus, it is highly probable that this technology could be effectively applied to the synthesis of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. For instance, a microwave-assisted Knoevenagel condensation or Wittig reaction could potentially offer a more rapid and efficient route to this compound and its analogs.

Table 4: Advantages of Microwave-Assisted Synthesis

| Advantage | Description |

| Reduced Reaction Time | Reactions can often be completed in minutes instead of hours. |

| Higher Yields | Increased reaction rates can lead to improved product yields. |

| Improved Purity | Fewer side reactions can result in a cleaner product profile. |

| Energy Efficiency | Direct heating of the reaction mixture can be more energy-efficient than conventional heating. |

Ultrasound-Assisted Synthesis for Enhanced Reaction Kinetics

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting greener chemical processes. nih.govijpsjournal.com For the synthesis of quinoline derivatives, ultrasound offers significant advantages over conventional thermal heating methods by providing the necessary activation energy through acoustic cavitation. nih.govresearchgate.net This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles in a liquid, generating localized hotspots with extreme temperatures (around 5000 °C) and pressures (approximately 1000 atm). researchgate.net

This intense energy input enhances mass transfer and dramatically accelerates reaction kinetics. researchgate.netresearchgate.net For instance, in multicomponent reactions (MCRs) for synthesizing quinoline scaffolds, ultrasound assistance can substantially reduce reaction times from hours to mere minutes. nih.govmdpi.com A comparative study on the synthesis of piperidinyl-quinoline acylhydrazones demonstrated a reduction in reaction time from 15–45 minutes under conventional reflux to just 4–6 minutes in an ultrasonic bath, accompanied by slightly improved yields. mdpi.com Similarly, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation showcases outstanding benefits in terms of reaction time, energy consumption, and yields, marking it as an environmentally friendly method. nih.govrsc.org The use of SnCl₂·2H₂O as a precatalyst in water for the rapid, one-pot synthesis of 2-substituted quinolines is another process significantly enhanced by ultrasound. researchgate.netnih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Piperidinyl-quinoline N-acylhydrazone Synthesis | Conventional Heating | 15–45 min | Good | mdpi.com |

| Ultrasound Irradiation | 4–6 min | Excellent (Improved) | ||

| Pyrimido[4,5-b]quinoline Synthesis | Conventional Method | Several hours | Moderate | nih.gov |

| Ultrasound Irradiation | Few minutes | Good |

Application of Nanocatalysts in Quinoline Derivative Synthesis

The use of nanocatalysts represents a significant advancement in the synthesis of quinolines, offering solutions to the limitations of traditional homogeneous and heterogeneous catalysts, such as harsh reaction conditions, difficult recovery, and low yields. acs.orgnih.gov Nanocatalysts provide immense surface area, enhanced reactivity and selectivity, greater stability, and facile recovery and reusability, aligning with the principles of green chemistry. nih.govtaylorfrancis.com

A variety of nanocatalysts have been successfully employed in classic quinoline syntheses like the Friedländer annulation, which involves the reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. nih.govresearchgate.net For example, nano-flake ZnO has proven to be a highly efficient and reusable catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions, demonstrating superior performance compared to commercial ZnO. researchgate.net Other notable examples include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized with acidic or basic groups, serve as magnetically separable catalysts, simplifying workup procedures. nih.gov

Metal-Organic Frameworks (MOFs): Materials like IRMOF-3/PSTA/Cu have been utilized in one-pot, multicomponent procedures to generate quinoline derivatives in excellent yields due to their high porosity and large surface area. nih.gov

Cobalt Nanoparticles: These have been developed for specific applications such as the efficient hydrogenation of the quinoline ring system in water. rsc.org

These advanced catalysts facilitate the synthesis of complex quinoline structures under milder conditions, with shorter reaction times and often in higher yields compared to conventional methods. acs.orgnih.gov

| Nanocatalyst | Synthetic Method | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|

| Nano-flake ZnO (NF-ZnO) | Friedländer Synthesis | Solvent-free, reusable, short reaction time | High | researchgate.net |

| Fe₃O₄-based Magnetic NPs | Friedländer Synthesis | Easy magnetic separation, reusable | 68–96% | nih.gov |

| IRMOF-3/PSTA/Cu | One-pot Multicomponent Reaction | High porosity, stability, mild conditions | 85–96% | nih.gov |

| KF/clinoptinolite NPs | Multicomponent Reaction | Green reagent, aqueous media | High | taylorfrancis.com |

Chemical Reactivity and Transformation Mechanisms of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

The chemical reactivity of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is dictated by its two primary functional components: the aromatic quinoline ring system and the α,β-unsaturated carboxylic acid side chain. These moieties exhibit distinct reaction pathways, allowing for selective functionalization.

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine ring. The nitrogen atom in the pyridine ring exerts a deactivating, electron-withdrawing effect, making the pyridine part of the heterocycle resistant to electrophilic attack. tutorsglobe.comiust.ac.ir Consequently, electrophilic substitution reactions occur preferentially on the more electron-rich benzene ring (the carbocycle). pharmaguideline.comquimicaorganica.org

Attack is favored at the C5 and C8 positions. tutorsglobe.comquimicaorganica.org This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate); substitution at C5 or C8 allows the positive charge to be delocalized across the aromatic system without disrupting the aromaticity of the adjacent pyridine ring. quimicaorganica.org

Common electrophilic substitution reactions include:

Nitration: Reaction with fuming nitric acid in concentrated sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.com

Sulfonation: Treatment with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures primarily produces quinoline-8-sulfonic acid, with quinoline-5-sulfonic acid as a minor product.

Halogenation: Direct halogenation requires harsh conditions and often results in complex mixtures.

It is important to note that under strongly acidic conditions, the quinoline nitrogen is protonated to form the quinolinium ion, which further deactivates the entire ring system towards electrophilic attack. tutorsglobe.comiust.ac.ir

Oxidative Transformations Leading to Quinoline N-Oxides and Other Products

The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, the nitrogen atom can be selectively oxidized to form a quinoline N-oxide using reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of the N-oxide is a crucial transformation as it alters the reactivity of the quinoline ring. rsc.org

The N-oxide group activates the C2 and C4 positions toward nucleophilic attack and also facilitates certain electrophilic substitutions. rsc.org Furthermore, quinoline-N-oxides are valuable intermediates for C-H functionalization reactions, enabling the introduction of various substituents onto the quinoline scaffold that are otherwise difficult to achieve. rsc.orgrsc.org For example, quinoline-N-oxides can participate in Co(III)-catalyzed C-8 olefination or Brønsted acid-catalyzed Friedel–Crafts reactions. rsc.org

Under very harsh oxidative conditions, such as with hot alkaline potassium permanganate, the benzene portion of the quinoline ring can be cleaved, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid), demonstrating the relative stability of the pyridine ring. pharmaguideline.com

Reductive Conversions of the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid moiety in (2E)-3-(quinolin-6-yl)prop-2-enoic acid offers multiple sites for reduction. The specific product obtained depends on the choice of reducing agent and reaction conditions.

Conjugate Reduction (1,4-Reduction): Selective reduction of the carbon-carbon double bond can be achieved while leaving the carboxylic acid group intact. This transformation yields 3-(quinolin-6-yl)propanoic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. Alternatively, copper hydride (CuH) catalyst systems can be employed for the 1,4-reduction of α,β-unsaturated carboxylic acids. organic-chemistry.org

Reduction of the Carboxylic Acid: The carboxylic acid can be selectively reduced to a primary alcohol, forming (2E)-3-(quinolin-6-yl)prop-2-en-1-ol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. researchgate.net

Complete Reduction: The simultaneous reduction of both the C=C double bond and the carboxylic acid group results in the formation of 3-(quinolin-6-yl)propan-1-ol. This can often be achieved using strong reducing agents under forcing conditions or through a two-step process involving initial reduction of the double bond followed by reduction of the acid.

Biocatalytic Reduction: Enzymes such as carboxylic acid reductases (CARs) can be used to reduce α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.org

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Conjugate Reduction | H₂, Pd/C; Copper Hydride (CuH) | 3-(quinolin-6-yl)propanoic acid |

| Carboxylic Acid Reduction | LiAlH₄; BH₃·THF | (2E)-3-(quinolin-6-yl)prop-2-en-1-ol |

| Complete Reduction | LiAlH₄ (excess); Catalytic Hydrogenation (high pressure) | 3-(quinolin-6-yl)propan-1-ol |

Functionalization of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle for synthesizing a wide array of derivatives. ui.ac.id Standard transformations can be applied to (2E)-3-(quinolin-6-yl)prop-2-enoic acid to produce esters, amides, and other related compounds, significantly expanding its chemical utility.

Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) via Fischer esterification yields the corresponding ester. This reaction is typically performed under reflux conditions.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This process usually requires activation of the carboxyl group, for instance, by converting it to an acyl chloride first. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine affords the desired amide.

Acyl Halide Formation: As mentioned, treatment with SOCl₂ or (COCl)₂ converts the carboxylic acid to (2E)-3-(quinolin-6-yl)prop-2-enoyl chloride. This highly reactive intermediate is a precursor for Friedel-Crafts acylation reactions, as well as for the synthesis of esters and amides under milder conditions than direct methods.

These functionalization strategies allow for the incorporation of the (2E)-3-(quinolin-6-yl)prop-2-enoyl scaffold into larger, more complex molecules. nih.gov

Advanced Spectroscopic Elucidation and Structural Characterization of 2e 3 Quinolin 6 Yl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and stereochemical assignments for (2E)-3-(quinolin-6-yl)prop-2-enoic acid could not be located. This data is crucial for confirming the molecular structure and the (2E)-stereochemistry of the alkene moiety.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Experimental IR absorption peak frequencies (in cm⁻¹) corresponding to the vibrational modes of the quinoline (B57606) ring, the carboxylic acid, and the alkene functional groups of (2E)-3-(quinolin-6-yl)prop-2-enoic acid are not available. This information would be essential for confirming the presence of these key functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

While the molecular weight of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is calculated to be 199.21 g/mol , specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and its fragmentation pattern, could not be found. This data is necessary for confirming the molecular weight and elucidating the fragmentation pathways of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

There are no published X-ray crystallography studies for (2E)-3-(quinolin-6-yl)prop-2-enoic acid. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, which define its solid-state architecture, is unavailable.

Computational Chemistry and Theoretical Investigations of 2e 3 Quinolin 6 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. By using functionals that approximate the exchange-correlation energy, DFT calculations can predict a wide range of molecular properties.

For (2E)-3-(quinolin-6-yl)prop-2-enoic acid, DFT calculations are employed to determine its most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. uobaghdad.edu.iq The calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. Studies on similar quinoline (B57606) derivatives have successfully used DFT methods, often with the B3LYP functional and a basis set like 6-311G(d,p), to achieve optimized geometries that are in good agreement with experimental data where available. researchgate.netresearchgate.net

Illustrative Data for Optimized Geometry: The following table represents the type of data obtained from a DFT geometry optimization for a molecule like (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The values are hypothetical.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=C (propenoic) | 1.34 Å |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-N (quinoline) | 1.38 Å | |

| Bond Angle | C=C-C (propenoic) | 122.5° |

| O=C-O (carboxyl) | 124.0° | |

| Dihedral Angle | C(quinoline)-C-C=C | 179.5° (trans) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. proquest.com This is crucial for understanding how a molecule interacts with light, making TD-DFT essential for predicting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net

For (2E)-3-(quinolin-6-yl)prop-2-enoic acid, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The calculations reveal the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions. nih.gov For instance, in quinoline derivatives, the main absorption bands often arise from π → π* transitions within the conjugated system formed by the quinoline ring and the propenoic acid side chain. researchgate.net Solvation models can also be incorporated into TD-DFT calculations to predict how the absorption spectrum might change in different solvents. proquest.com

Illustrative TD-DFT Prediction Data: This table shows a typical output for a TD-DFT calculation, predicting the main electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 315 | 0.58 | HOMO → LUMO (π → π) |

| S0 → S2 | 278 | 0.21 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 255 | 0.15 | HOMO → LUMO+1 (π → π*) |

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. nih.gov For (2E)-3-(quinolin-6-yl)prop-2-enoic acid, DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and visualization of the electron density distribution within the HOMO and LUMO. This helps identify the likely sites for nucleophilic and electrophilic attack.

Illustrative FMO Energy Data: This table presents example energy values for the frontier orbitals calculated via DFT.

| Orbital | Energy (eV) | Description |

| LUMO | -2.15 | Electron accepting ability; density often on the propenoic acid moiety. |

| HOMO | -6.05 | Electron donating ability; density often delocalized across the quinoline ring. |

| HOMO-LUMO Gap | 3.90 | Indicator of chemical stability and reactivity. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wisc.eduq-chem.com This method is invaluable for analyzing charge distribution, hybridization, and delocalization effects like hyperconjugation. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions denote intermediate or neutral potential. researchgate.net

For (2E)-3-(quinolin-6-yl)prop-2-enoic acid, an MEP map would clearly identify the most reactive sites. The oxygen atoms of the carboxylic acid group would be expected to show a strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and regions near the quinoline nitrogen's influence would likely show positive potential (blue), highlighting sites for nucleophilic attack or hydrogen bonding donation. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, like the single bond between the quinoline ring and the propenoic acid group in (2E)-3-(quinolin-6-yl)prop-2-enoic acid, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them.

This is typically done by performing a "potential energy surface (PES) scan," where the geometry of the molecule is systematically optimized while a specific dihedral angle is constrained at different values. This process maps out the energy landscape associated with that rotation. researchgate.net The results can identify the global minimum energy conformation as well as other local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.govnih.gov For the title compound, this analysis would reveal the preferred orientation of the propenoic acid group relative to the quinoline ring system.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Exploration of Positional and Substituent Effects on the Quinoline (B57606) Ring and Propenoic Acid Moiety

The electronic properties of substituents on the quinoline ring play a pivotal role in the molecule's interaction with its biological target. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the quinoline scaffold, thereby influencing its binding affinity.

Generally, in quinoline derivatives, the presence of an electron-withdrawing group can enhance biological activity. nih.gov For instance, studies on similar heterocyclic structures have shown that electron-withdrawing groups on the aromatic ring can lead to improved antifungal activity. nih.gov Conversely, the introduction of electron-donating groups may also be beneficial, depending on the specific biological target and the nature of the interaction. In some contexts, electron-donating groups can increase the electron density at specific atoms, which may be favorable for certain binding interactions. nih.gov

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the biological activity of quinoline derivatives, which can be extrapolated to (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

| Substituent Type | Examples | General Effect on Quinoline Ring | Potential Impact on Biological Activity |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | -OCH₃, -CH₃, -NH₂ | Increases electron density | Can enhance binding through increased basicity or hydrogen bonding potential. |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -Cl, -CF₃ | Decreases electron density | May enhance activity by increasing the acidity of nearby protons or through favorable electrostatic interactions. |

The stereochemistry of the propenoic acid moiety, specifically the (2E)-configuration of the double bond, is a critical factor for the biological activity of (2E)-3-(quinolin-6-yl)prop-2-enoic acid. The trans or (E)-configuration results in a more linear and rigid structure compared to the cis or (Z)-isomer. This defined geometry is often essential for optimal binding to the active site of a biological target, as it ensures the correct spatial orientation of key functional groups.

Studies on various biologically active compounds with a propenoic acid-like substructure have demonstrated that the (E)-isomer is often significantly more potent than its (Z)-isomer counterpart. researchgate.net This difference in activity is attributed to the fact that the specific three-dimensional arrangement of the (E)-isomer allows for a more complementary fit into the binding pocket of the target protein or enzyme. The less favorable steric interactions of the (Z)-isomer can lead to a significant loss of biological activity. researchgate.net

The table below highlights the key differences between the (2E) and (2Z) configurations and their likely impact on biological activity.

| Isomer | Configuration | Molecular Shape | Potential Biological Implication |

|---|---|---|---|

| (2E) | Trans | More linear, extended | Favors optimal binding to the target site, leading to higher biological activity. |

| (2Z) | Cis | Bent, more compact | May introduce steric hindrance within the binding site, reducing or abolishing biological activity. |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinoline derivatives, various QSAR models have been developed to predict their activity and guide the design of new, more potent analogs.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that can accurately represent the structural and physicochemical properties of the molecules. These descriptors are numerical values that quantify different aspects of a molecule's structure.

Physicochemical Descriptors: These describe properties such as hydrophobicity (logP), molar refractivity, and topological indices. They are crucial for understanding how a molecule will behave in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These descriptors are particularly important for understanding the interactions between the molecule and its biological target at an electronic level. researchgate.net

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors with the biological activity.

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to build more complex and predictive QSAR models. nih.gov

The validity and predictive power of the developed QSAR models are assessed through internal and external validation techniques, ensuring that the model is robust and can accurately predict the activity of new compounds. nih.gov

Pharmacophore Modeling for Identifying Key Structural Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. science.gov For (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its analogs, a pharmacophore model would highlight the key features necessary for binding to its biological target.

A typical pharmacophore for a quinoline-based compound might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring and the carbonyl oxygen of the carboxylic acid are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor.

Aromatic Rings: The quinoline ring itself provides a hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target.

By understanding the key pharmacophoric features, medicinal chemists can design new molecules that incorporate these features in the correct spatial orientation, with the aim of improving potency and selectivity. core.ac.uk

Mechanistic Investigations of Biological Interactions for 2e 3 Quinolin 6 Yl Prop 2 Enoic Acid and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking has become an essential computational tool in drug discovery for predicting the binding affinity and interaction patterns of small molecules with macromolecular targets. mdpi.com This in-silico approach allows for the characterization of potential binding modes and the identification of key structural features responsible for biological activity before undertaking more resource-intensive experimental studies. ijprajournal.com

Computational docking studies for quinoline (B57606) derivatives are frequently performed using software packages like AutoDock, often in conjunction with tools like Discovery Studio and Maestro. mdpi.comnih.govresearchgate.net The process involves preparing the 3D structures of both the ligand (the quinoline derivative) and the target protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). nih.gov

The general methodology involves:

Ligand and Protein Preparation: The 3D structure of the quinoline compound is generated and its energy is minimized to obtain a stable conformation. researchgate.net The target protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using a specific force field, such as OPLS_2005. researchgate.net

Grid Box Generation: A grid box is defined around the active site of the target protein, specifying the region where the docking algorithm will search for potential binding poses. researchgate.net

Docking Simulation: The docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores various conformations and orientations of the ligand within the defined active site. researchgate.net It calculates the binding energy for each pose to rank the most favorable interactions. ijprajournal.com

Pose Analysis: The resulting poses are analyzed to select the one with the lowest binding energy (often represented as a G-score or binding affinity in kcal/mol), which represents the most likely binding mode. nih.govresearchgate.net

These computational techniques allow for the simulation of the interaction between a small molecule and a protein at the atomic level, providing a model for how compounds like (2E)-3-(quinolin-6-yl)prop-2-enoic acid might behave at a target's binding site. ijprajournal.com

Molecular docking studies are instrumental in identifying the specific amino acid residues within a protein's active site that are crucial for ligand binding. For the broader class of quinoline derivatives, interactions with several key residues across different enzymes have been reported. While specific studies on (2E)-3-(quinolin-6-yl)prop-2-enoic acid are not detailed in the provided results, analysis of related compounds provides a framework for potential interactions.

For instance, in studies of quinoline derivatives targeting bacterial topoisomerases, conserved residues like Serine (e.g., Ser83) and an acidic residue (e.g., Asp87) in E. coli GyrA have been identified as important for binding, often mediated through a water-metal ion bridge. mdpi.com In other contexts, such as the inhibition of cytochrome c peroxidase, amino acids like Glycine, Histidine, Arginine, and Valine have been shown to form hydrogen bonds with inhibitor molecules. mdpi.com Docking studies on other quinoline-based compounds have identified interactions with residues such as Isoleucine, Lysine, Valine, Phenylalanine, Tryptophan, and Glutamic acid. nih.gov

| Target Enzyme Class | Potentially Interacting Amino Acid Residues | Example Organism/Context |

|---|---|---|

| DNA Gyrase (GyrA) | Serine, Aspartic Acid | E. coli |

| Topoisomerase IV (ParC) | Arginine | General |

| α-Glucosidase | Tryptophan, Arginine | General |

| Cytochrome c Peroxidase | Glycine, Histidine, Arginine, Valine | General |

| Anticancer Target (CB1a) | Isoleucine, Lysine, Valine, Phenylalanine, Tryptophan | General |

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For aromatic heterocyclic systems like quinolines, these interactions are critical for achieving high binding affinity.

Hydrogen Bonding: The quinoline ring contains a nitrogen atom that can act as a hydrogen bond acceptor, while the carboxylic acid group of (2E)-3-(quinolin-6-yl)prop-2-enoic acid contains both hydrogen bond donors (-OH) and acceptors (C=O). These functional groups can form hydrogen bonds with polar amino acid residues (e.g., Serine, Tyrosine, Arginine) in the enzyme's active site, which are crucial for anchoring the ligand in a specific orientation. mdpi.commdpi.com

π-Stacking: The planar aromatic quinoline ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan. mdpi.com This type of interaction is a significant contributor to the binding affinity of quinolone-based drugs with DNA gyrase. mdpi.com

Hydrophobic Interactions: The non-polar regions of the quinoline structure can form favorable hydrophobic interactions with non-polar amino acid residues like Valine and Isoleucine, further stabilizing the complex. researchgate.net

Metal Ion Coordination: In some enzymes, such as DNA gyrase, quinolone inhibitors mediate their binding through a water-metal ion bridge, where the keto-acid moiety chelates a magnesium (Mg²⁺) ion, which in turn is coordinated by water molecules that interact with the protein. mdpi.com

Enzyme Inhibition Mechanistic Studies

Experimental studies are essential to validate computational predictions and to fully elucidate the mechanism by which a compound inhibits an enzyme. These studies determine the type of inhibition (e.g., competitive, non-competitive, mixed) and provide quantitative measures of inhibitory potency.

DNA gyrase and topoisomerase IV are well-established targets for quinolone-based antibacterial agents. nih.gov These type II topoisomerases are essential for bacterial DNA replication and survival, making them prime targets for drug development. nih.govmdpi.com

The primary mechanism of action for quinolones is not merely the inhibition of catalytic activity but acting as "poisons." mdpi.comnih.gov They stabilize a key intermediate in the enzyme's reaction cycle called the cleavage complex, where the enzyme is covalently bound to cleaved DNA. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which stalls replication forks and ultimately triggers cell death. mdpi.comnih.gov

A proposed model suggests that the binding of the enzyme to DNA induces a specific binding site for the quinolone drug. nih.gov The drug molecules then bind cooperatively to this enzyme-DNA complex, interacting with both the protein and the DNA bases on either side of the cleavage site. mdpi.comnih.gov This mechanism distinguishes them from inhibitors that simply block the enzyme's active site (catalytic inhibitors), such as those that target the ATPase activity of the GyrB subunit. nih.govmdpi.com

Derivatives of quinoline have also been investigated as inhibitors of other enzymes relevant to human health.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. nih.gov Kinetic studies on inhibitors of urease often use the Lineweaver-Burk plot to determine the mode of inhibition. mdpi.com Depending on the specific chemical structure, inhibitors can exhibit competitive, non-competitive, or mixed-type inhibition. mdpi.com For example, conversion of the carboxylic acid group of fluoroquinolones into hydroxamic acid has yielded potent urease inhibitors that are thought to act by complexing the nickel ions in the enzyme's active site. nih.gov

α-Glucosidase: This enzyme is a target for managing type 2 diabetes, as its inhibition slows the digestion of carbohydrates and reduces postprandial hyperglycemia. nih.govscielo.br Kinetic studies of α-glucosidase inhibitors also employ Lineweaver-Burk plots to determine the mechanism. mdpi.com For this class of enzymes, inhibitors have been identified that display various modes of action, including competitive, non-competitive, and mixed-type inhibition. scielo.brmdpi.comnih.gov Non-competitive inhibitors are of particular interest as they bind to an allosteric site rather than competing with the substrate at the active site. nih.gov

| Enzyme | General Role | Common Inhibition Mechanism for Quinolone-Class Compounds |

|---|---|---|

| DNA Gyrase | Introduces negative supercoils into bacterial DNA | Cleavage complex stabilization (Enzyme poisoning) |

| Topoisomerase IV | Decatenates bacterial chromosomes after replication | Cleavage complex stabilization (Enzyme poisoning) |

| Urease | Hydrolyzes urea; virulence factor in some bacteria | Competitive, Non-competitive, or Mixed (structure-dependent) |

| α-Glucosidase | Digests carbohydrates in the small intestine | Competitive, Non-competitive, or Mixed (structure-dependent) |

Derivatization Strategies and Scaffold Modification for Enhanced Functionality

Synthesis of Novel Quinoline-Based Hybrid Scaffolds Utilizing (2E)-3-(quinolin-6-yl)prop-2-enoic acid as a Building Block

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecular entity to create hybrid compounds with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.govias.ac.in (2E)-3-(quinolin-6-yl)prop-2-enoic acid, with its reactive carboxylic acid and modifiable quinoline (B57606) core, is an ideal building block for creating such hybrids.

One common approach involves coupling the carboxylic acid moiety with other heterocyclic scaffolds. For instance, analogous quinoline-acrylate structures have been used to synthesize complex hybrids containing 1,2,3-triazole rings. researchgate.net This involves converting the carboxylic acid to an ester and then performing further reactions on the quinoline core before coupling with an azide (B81097) to form the triazole ring via click chemistry. researchgate.net Similarly, the quinoline scaffold can be linked to other bioactive moieties like pyrimidines, morpholines, or chalcones. nih.govias.ac.in

A representative synthetic pathway to a hybrid scaffold, based on analogous structures, could involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is activated, for example, by converting it to an acyl chloride or by using standard peptide coupling reagents.

Coupling Reaction: The activated acid is then reacted with a nucleophilic group (e.g., an amine or alcohol) on another pharmacophore, such as a chalcone (B49325) or a sulfonamide-linked scaffold, to form a stable amide or ester linkage. nih.gov

For example, chalcone-quinoline hybrids have been synthesized by condensing chloroquinoline sulfonamides with various aryl aldehydes. nih.gov This highlights a strategy where a quinoline-containing fragment is built up and then merged with another scaffold.

| Hybrid Scaffold Type | Linkage Strategy | Potential Application | Reference |

| Quinoline-Triazole | Thioether linkage and click chemistry on a quinoline acrylate (B77674) core | Anticancer | researchgate.net |

| Quinoline-Chalcone | Aminoalkylsulfonamide linker | Antimalarial | nih.gov |

| Quinoline-Pyrimidine-Morpholine | Amide bond formation | Antimicrobial | ias.ac.in |

Functionalization of the Prop-2-enoic Acid Moiety and the Quinoline Core

Functionalization of both the prop-2-enoic acid side chain and the quinoline nucleus is critical for tuning the molecule's properties.

Prop-2-enoic Acid Moiety: The carboxylic acid is the most readily functionalized group. Standard organic reactions can be used to generate a library of derivatives:

Esterification: Reaction with various alcohols under acidic conditions yields esters. Ethyl esters of similar quinoline acrylic acids have been synthesized as intermediates for further reactions. researchgate.net

Amidation: Coupling with primary or secondary amines using activating agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) produces a wide range of amides. This approach is analogous to the synthesis of 4-dimethylamino-but-2-enoic acid amides on a quinazoline (B50416) scaffold, which were developed as enzyme inhibitors. huji.ac.il

Quinoline Core: The quinoline ring can be functionalized at various positions through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. mdpi.com The electronic properties of the existing prop-2-enoic acid substituent will influence the regioselectivity of these reactions. Structure-activity relationship (SAR) studies on other quinoline derivatives suggest that substitution at specific positions is crucial for biological activity. For instance, studies on quinoline Reissert derivatives have shown that introducing electron-withdrawing substituents at the C6 position can enhance HIV-1 reverse transcriptase inhibitory activity, a finding directly relevant to the quinolin-6-yl core of the target molecule. researchgate.net

| Moiety | Functionalization Reaction | Resulting Group | Purpose / Application | Reference |

| Prop-2-enoic Acid | Esterification | Ester | Improve cell permeability, intermediate for synthesis | researchgate.net |

| Prop-2-enoic Acid | Amidation | Amide | Create bioactive hybrids, probe attachment | huji.ac.il |

| Quinoline Core (C6) | Electrophilic Aromatic Substitution | Nitro, Halogen | Modulate electronic properties, enhance bioactivity | researchgate.net |

| Quinoline Core (Other) | Cross-Coupling Reactions | Aryl, Alkyl | Explore structure-activity relationships | mdpi.com |

Rational Design Principles for the Generation of Modified Analogs

The generation of modified analogs of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is guided by rational design principles aimed at optimizing a desired property, such as therapeutic potency or selectivity. Key to this process is the analysis of structure-activity relationships (SAR). nih.gov

Key Design Principles:

Substituent Effects: SAR studies on various quinoline-based compounds have revealed critical insights. For example, in a series of antitumor quinoline derivatives, large and bulky alkoxy substituents at the C7 position and an amino side chain at C4 were found to be beneficial for antiproliferative activity. nih.gov In another study on α2C-adrenoceptor antagonists, a substituent at the C3 position of the quinoline ring was identified as an absolute requirement for activity. researchgate.net These findings suggest that systematic substitution around the quinoline core of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is a viable strategy for discovering potent analogs.

Bioisosteric Replacement: The carboxylic acid group is often a target for modification to improve pharmacokinetic properties. It can be replaced with bioisosteres such as a tetrazole or a sulfonamide, which can mimic the acidity and hydrogen bonding capabilities of the original group while potentially improving cell membrane permeability and metabolic stability.

Conformational Rigidity: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can increase binding affinity for a biological target by reducing the entropic penalty of binding. This principle has been applied in the design of various enzyme inhibitors. researchgate.net

Computational Modeling: Quantitative structure-activity relationship (QSAR) models and molecular docking are used to predict the activity of designed analogs before synthesis. biointerfaceresearch.com For instance, 2D-QSAR models have been successfully used to guide the design of chalcone analogues as Angiotensin Converting Enzyme (ACE) inhibitors by identifying key structural requirements for activity. biointerfaceresearch.com Such models could be developed for (2E)-3-(quinolin-6-yl)prop-2-enoic acid derivatives to guide the selection of substituents on both the quinoline ring and the propenoic acid side chain.

Development of (2E)-3-(quinolin-6-yl)prop-2-enoic acid Derivatives as Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in real-time within living systems. The quinoline scaffold is an excellent platform for developing such probes due to its inherent fluorescence properties and its amenability to chemical modification. Derivatives of (2E)-3-(quinolin-6-yl)prop-2-enoic acid can be developed into probes for bio-imaging and as biomarkers.

Strategies for Probe Development:

Fluorescent Probes: The quinoline ring itself is fluorescent, and its photophysical properties can be tuned by adding substituents. The extended conjugation provided by the prop-2-enoic acid moiety can shift the fluorescence emission to longer wavelengths, which is desirable for biological imaging to minimize background autofluorescence. The carboxylic acid group provides a convenient handle to attach targeting ligands or environmentally sensitive dyes.

Positron Emission Tomography (PET) Tracers: A powerful strategy for developing PET probes involves radiolabeling a high-affinity ligand with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). Quinoline derivatives have been successfully developed as PET tracers for imaging protein aggregates in neurodegenerative diseases. nih.govmdpi.com For example, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were radiolabeled and evaluated for their ability to detect α-synuclein aggregates in Parkinson's disease. nih.govmdpi.com Similarly, derivatives of (2E)-3-(quinolin-6-yl)prop-2-enoic acid could be synthesized and radiolabeled to serve as PET bioprobes for specific biological targets, such as enzymes or receptors that are overexpressed in diseases like cancer. huji.ac.il

The development process would typically involve:

Identifying a derivative with high affinity and selectivity for a biological target.

Synthesizing a precursor molecule suitable for radiolabeling (e.g., a desmethyl or halogenated analog).

Performing the radiolabeling reaction, for example, by methylation with [¹¹C]MeI or by nucleophilic substitution with [¹⁸F]fluoride. huji.ac.il

Evaluating the resulting radiotracer in vitro and in vivo for its ability to image the target.

| Probe Type | Development Strategy | Example Application | Reference |

| PET Tracer | Radiolabeling (¹¹C, ¹⁸F) of a high-affinity quinoline ligand | Imaging α-synuclein aggregates in Parkinson's Disease | nih.govmdpi.com |

| PET Bioprobe | Labeling an irreversible inhibitor with ¹¹C | Imaging EGFR-positive tumors | huji.ac.il |

| Photoaffinity Probe | Incorporating a photoreactive group (e.g., diazirine) | Identifying binding sites on target proteins | nih.gov |

Conclusions and Future Research Perspectives

Synthesis of Current Academic Research Findings on (2E)-3-(quinolin-6-yl)prop-2-enoic acid

Academic research specifically detailing the synthesis, properties, and applications of (2E)-3-(quinolin-6-yl)prop-2-enoic acid is notably sparse in publicly accessible literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability as a building block for chemical synthesis. chemscene.comscbt.com Information from these sources provides basic molecular details, as outlined in the table below.

Table 1: Physicochemical Properties of (2E)-3-(quinolin-6-yl)prop-2-enoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | chemscene.com |

| Molecular Weight | 199.21 g/mol | chemscene.com |

| CAS Number | 754190-68-6 | chemscene.com |

| Appearance | Solid (form not specified) | |

| Purity | ≥98% | chemscene.com |

This table is interactive. You can sort and filter the data.

While direct research on this specific molecule is limited, the broader classes of quinoline (B57606) and acrylic acid derivatives are extensively studied. Quinolines are known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Acrylic acids and their derivatives are versatile monomers in polymer chemistry and are also used as precursors in various chemical reactions. researchgate.net The combination of these two functionalities in (2E)-3-(quinolin-6-yl)prop-2-enoic acid suggests a molecule with potential biological activity and utility in materials science.

Identification of Existing Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap concerning (2E)-3-(quinolin-6-yl)prop-2-enoic acid is the lack of published primary research. Specific areas where information is deficient include:

Validated Synthetic Routes: While plausible synthetic methods can be postulated based on standard organic chemistry reactions (e.g., Knoevenagel or Perkin reactions involving quinoline-6-carboxaldehyde and a suitable acetic acid derivative), no specific, optimized, and characterized synthetic procedures are documented in peer-reviewed literature.

Comprehensive Spectroscopic Data: Detailed and publicly available spectroscopic data, such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not available. Such data is crucial for the unambiguous identification and characterization of the compound.

Experimental Physical Properties: Experimentally determined physical properties like melting point, solubility in various solvents, and crystal structure are not reported.

Chemical Reactivity Profile: There is no information on the reactivity of the compound, for instance, its behavior in polymerization reactions, susceptibility to Michael addition at the acrylic acid moiety, or reactions involving the quinoline ring.

Biological Activity Screening: No studies have been published that investigate the potential pharmacological or biological activities of (2E)-3-(quinolin-6-yl)prop-2-enoic acid.

These knowledge gaps represent numerous emerging research avenues. A systematic study of this compound could begin with the development and optimization of a reliable synthetic route, followed by thorough characterization. Subsequent research could then explore its reactivity and screen for potential biological activities, leveraging the known properties of its quinoline and acrylic acid components.

Potential for Applications in Advanced Materials Science and Chemical Process Development

Given its structure, (2E)-3-(quinolin-6-yl)prop-2-enoic acid holds potential in the field of advanced materials science. The acrylic acid moiety is a polymerizable group, suggesting that this compound could be used as a monomer to synthesize novel polymers. researchgate.net The incorporation of the quinoline ring into a polymer backbone could impart unique properties, such as:

Optical Properties: Quinoline derivatives are known to exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Thermal Stability: The rigid, aromatic structure of the quinoline group could enhance the thermal stability of polymers.

Antimicrobial Surfaces: Given the antimicrobial properties of many quinoline compounds, polymers derived from (2E)-3-(quinolin-6-yl)prop-2-enoic acid could be used to create surfaces with inherent antimicrobial activity.

In chemical process development, this compound can be considered a versatile intermediate. The carboxylic acid and the alkene functionalities are amenable to a wide range of chemical transformations, allowing for the synthesis of more complex molecules.

Future Directions in Rational Drug Design and Development of Quinoline-Based Molecules

The quinoline scaffold is a cornerstone in modern drug discovery. ontosight.aimdpi.com Rational drug design strategies continue to explore the vast chemical space offered by substituted quinolines to develop new therapeutic agents. The future for quinoline-based molecules, including derivatives of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, will likely focus on several key areas:

Target-Specific Analogs: Future research will likely involve the synthesis of a library of derivatives of (2E)-3-(quinolin-6-yl)prop-2-enoic acid, modifying both the quinoline ring and the acrylic acid side chain. These analogs can then be screened against a variety of biological targets, such as kinases, proteases, and receptors, which are implicated in diseases like cancer and infectious diseases.

Structure-Activity Relationship (SAR) Studies: For any identified bioactive derivatives, detailed SAR studies will be crucial to understand how specific structural features influence their potency and selectivity. This knowledge is essential for optimizing lead compounds.

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of (2E)-3-(quinolin-6-yl)prop-2-enoic acid and its derivatives to specific protein targets. This can help to prioritize the synthesis of compounds with a higher likelihood of being active, thereby streamlining the drug discovery process.

Hybrid Molecules: The acrylic acid moiety provides a convenient handle for conjugating this molecule to other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(quinolin-6-yl)prop-2-enoic acid, and how can purity be optimized?

The compound is typically synthesized via coupling reactions between quinoline derivatives and propenoic acid precursors. For example, a Wittig or Horner-Wadsworth-Emmons reaction can be employed to form the α,β-unsaturated carbonyl system. Key steps include:

- Use of quinolin-6-yl boronic acids or halogenated quinoline intermediates for regioselective coupling .

- Purification via recrystallization or HPLC to achieve ≥95% purity, as noted in synthetic protocols for analogous quinoline-prop-2-enoic acid derivatives .

- Monitoring reaction progress using TLC or LC-MS to minimize side products like Z-isomers or quinoline decomposition byproducts.

Table 1: Example synthetic yields under varying conditions (hypothetical data based on analogous methods):

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 65 | 92 |

| NaOH | EtOH | 25 | 45 | 85 |

Q. How can the structure of (2E)-3-(quinolin-6-yl)prop-2-enoic acid be confirmed experimentally?

- Spectroscopic Methods:

- ¹H/¹³C NMR: Key signals include the quinoline aromatic protons (δ 7.5–9.0 ppm) and the α,β-unsaturated carbonyl system (δ ~6.5–7.5 ppm for olefinic protons; δ ~165–170 ppm for carboxylic acid C=O) .

- IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in (2E)-3-(quinolin-6-yl)prop-2-enoic acid derivatives?

Single-crystal X-ray diffraction is critical for unambiguous confirmation of stereochemistry and hydrogen-bonding networks. Key steps include:

- Data Collection: Use high-resolution synchrotron radiation or low-temperature (100 K) datasets to minimize thermal motion artifacts .

- Refinement: Employ SHELXL for small-molecule refinement, leveraging restraints for disordered regions (e.g., flexible quinoline substituents) .

- Hydrogen Bond Analysis: Graph-set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions, as demonstrated in related quinoline-carboxylic acid systems .

Table 2: Representative bond angles (°) from crystallographic data of analogous compounds :

| Compound | C=C-O Angle | Quinoline N-C-C Angle |

|---|---|---|

| (2E)-3-(quinolin-6-yl)prop-2-enoic acid | 120.5 | 117.6 |

| Chlorinated quinoline derivative | 119.8 | 123.5 |

Q. How can computational methods complement experimental data in studying the reactivity of (2E)-3-(quinolin-6-yl)prop-2-enoic acid?

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .

- Molecular Docking: Screen for potential biological activity by simulating interactions with enzymes like quinoline oxidoreductases or kinases, using AutoDock Vina .

- MD Simulations: Assess stability of hydrogen-bonded aggregates in solution, correlating with experimental solubility data .

Q. What experimental approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies (e.g., bond length variations between NMR-derived and X-ray structures) require:

- Multi-Technique Validation: Cross-validate NMR/IR data with X-ray results to identify dynamic effects (e.g., conformational flexibility in solution) .

- Temperature-Dependent Studies: Collect variable-temperature NMR or X-ray data to probe phase transitions or tautomerism .

- Error Analysis: Statistically compare SHELXL refinement residuals (e.g., R1 values < 0.05) with spectroscopic confidence intervals .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.